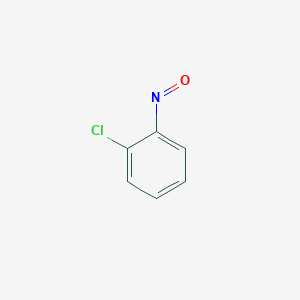
o-Chloronitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Chloronitrosobenzene: is an organic compound with the molecular formula C₆H₄ClNO. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a nitroso group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method to prepare o-Chloronitrosobenzene is through the reduction of 1-chloro-2-nitrobenzene.
Direct Nitrosation: Another method involves the direct nitrosation of 1-chloro-2-aminobenzene using nitrosating agents like sodium nitrite in the presence of an acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes of nitro compounds or direct nitrosation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-Chloronitrosobenzene can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form amines or hydroxylamines depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonic acids in the presence of catalysts are commonly used.
Major Products:
Applications De Recherche Scientifique
o-Chloronitrosobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of o-Chloronitrosobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of the nitroso group. The compound can form various intermediates, such as nitroso radicals, which can further react to form different products . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications in their activity and function .
Comparaison Avec Des Composés Similaires
- Benzene, 1-chloro-2-nitro-
- Benzene, 1-bromo-2-chloro-
- Benzene, 1-chloro-4-nitroso-
Comparison:
- o-Chloronitrosobenzene is unique due to the presence of both a chlorine and a nitroso group, which imparts distinct reactivity compared to its analogs .
- Benzene, 1-chloro-2-nitro- has a nitro group instead of a nitroso group, making it more stable and less reactive in certain conditions .
- Benzene, 1-bromo-2-chloro- has a bromine atom instead of a nitroso group, leading to different chemical properties and reactivity .
- Benzene, 1-chloro-4-nitroso- has the nitroso group in a different position, affecting its reactivity and interaction with other molecules .
Propriétés
Formule moléculaire |
C6H4ClNO |
|---|---|
Poids moléculaire |
141.55 g/mol |
Nom IUPAC |
1-chloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H4ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4H |
Clé InChI |
AYGXDXVGROLVJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodo-3-methoxy-2-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8600328.png)
![3-butyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B8600349.png)


![Ethyl 3-oxo-2-[(3-phenylacryloyl)amino]butanoate](/img/structure/B8600365.png)


![Methyl [3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]acetate](/img/structure/B8600375.png)





![2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B8600416.png)
